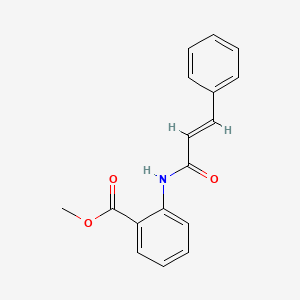

methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate

Description

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a phenylprop-2-enoylamino moiety

Properties

IUPAC Name |

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H,18,19)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHZJDOWUGDBCV-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352675 | |

| Record name | ST50183214 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55695-68-6 | |

| Record name | NSC204790 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50183214 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate typically involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction conditions often require heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate can be achieved through batch reactors or continuous flow reactors. The use of microwave-assisted esterification has been explored to enhance the efficiency and selectivity of the reaction . This method utilizes electromagnetic waves to provide rapid and uniform heating, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to form complex organic compounds.

Medicine: Research has explored its potential as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms intermediates that react with nucleophiles . Additionally, its ester group can undergo hydrolysis to release benzoic acid and methanol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl benzoate: An ester with a similar structure but without the phenylprop-2-enoylamino moiety.

Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.

Propyl benzoate: Another ester with a propyl group attached to the benzoate moiety.

Uniqueness

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is unique due to the presence of the phenylprop-2-enoylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler esters like methyl benzoate or ethyl benzoate .

Biological Activity

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate is classified as a benzamide derivative. Its structure includes a benzoate moiety linked to an enoyl amino acid, which is pivotal for its biological interactions. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 283.33 g/mol |

| IUPAC Name | Methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate |

Inhibition of Enzymatic Activity

Research indicates that methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate exhibits inhibitory effects on key enzymes involved in cancer progression. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition leads to reduced cellular levels of NADP and NADPH, destabilizing DHFR and consequently inhibiting cell growth .

Antiproliferative Activity

In vitro studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. The mechanism involves the downregulation of critical metabolic pathways necessary for tumor growth. For instance, a study highlighted that derivatives similar to methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate showed significant inhibition of cell proliferation driven by RET kinase mutations, suggesting potential applications in targeted cancer therapies .

Study 1: Antiproliferative Effects

A comprehensive study evaluated the antiproliferative activity of various benzamide derivatives, including methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate. The results indicated that this compound effectively reduced cell viability in several cancer cell lines, including breast and prostate cancers. The study utilized assays such as MTT and colony formation to assess cell viability and proliferation rates.

Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's action is mediated through the inhibition of NADK (nicotinamide adenine dinucleotide kinase). By inhibiting NADK, the compound reduces NADPH levels, leading to destabilization of DHFR, which is crucial for nucleotide synthesis in rapidly dividing cells . This pathway presents a novel approach for targeting cancer metabolism.

Comparative Analysis of Biological Activity

The following table compares methyl 2-((2E)-3-phenylprop-2-enoylamino)benzoate with other known benzamide derivatives regarding their biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.